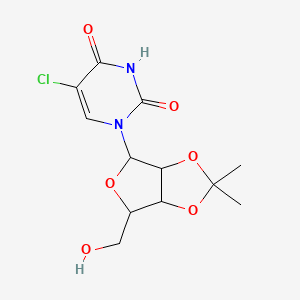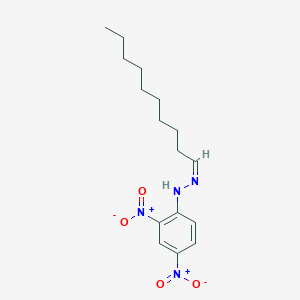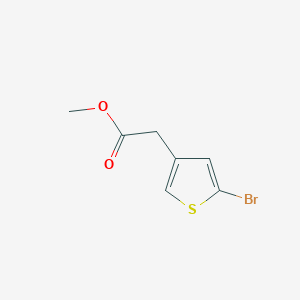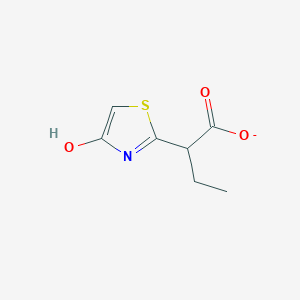
5-Chloro-2',3'-O-isopropylidene-D-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a chlorine atom at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups. This compound is of interest due to its potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-O-isopropylidene-D-uridine typically involves the protection of the hydroxyl groups on uridine followed by chlorination. One common method involves the following steps:
Protection: Uridine is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Chlorination: The protected uridine is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
5-Chloro-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Deprotection: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.
Major Products
Substitution: Depending on the nucleophile used, products can include azido-uridine or thio-uridine derivatives.
Deprotection: The major product is the deprotected uridine derivative.
科学的研究の応用
5-Chloro-2’,3’-O-isopropylidene-D-uridine has several applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C and other viral infections.
Anticancer Research: This compound has shown promise as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used as a tool to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
作用機序
The mechanism of action of 5-Chloro-2’,3’-O-isopropylidene-D-uridine involves its incorporation into nucleic acids or inhibition of key enzymes:
Incorporation into Nucleic Acids: Once incorporated into RNA or DNA, it can cause chain termination or the formation of defective nucleic acids.
Enzyme Inhibition: It inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotide triphosphates available for DNA synthesis.
類似化合物との比較
Similar Compounds
5-Chloro-2’,3’-O-isopropylidene-D-cytidine: Similar in structure but with a cytosine base instead of uracil.
5’-Chloro-2’,3’-O-isopropylideneadenosine: Similar in structure but with an adenine base instead of uracil
Uniqueness
5-Chloro-2’,3’-O-isopropylidene-D-uridine is unique due to its specific modifications, which confer distinct antiviral and anticancer properties. Its ability to inhibit ribonucleotide reductase and its potential for incorporation into nucleic acids make it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
5-chloro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJIGLBUSHTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)







